2-Chloro-1-isopropyl-3-methoxybenzene

Catalog No.
S14195939
CAS No.
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-isopropyl-3-methoxybenzene

Product Name

2-Chloro-1-isopropyl-3-methoxybenzene

IUPAC Name

2-chloro-1-methoxy-3-propan-2-ylbenzene

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3

InChI Key

ASQFPCBRMGZQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)Cl

2-Chloro-1-isopropyl-3-methoxybenzene, also known as 1-isopropyl-3-methoxybenzene or 2-chloro-1-isopropyl-3-methoxybenzene, is an organic compound with the molecular formula C10H13ClO. It appears as a colorless liquid with a pleasant aroma and is primarily utilized in various chemical syntheses and research applications. The compound belongs to the class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals .

  • Oxidation: This process converts the compound into various products, such as 1-isopropyl-3-methoxybenzoic acid, using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can yield 1-isopropyl-3-methoxybenzyl alcohol, typically achieved using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, producing derivatives such as 1-isopropyl-3-methoxychlorobenzene when treated with halogens or nitrating agents .

Several synthetic routes exist for the preparation of 2-chloro-1-isopropyl-3-methoxybenzene:

  • Friedel-Crafts Alkylation: This method involves the alkylation of anisole (methoxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent by-product formation.
  • Chlorination of Isopropyl Methoxybenzene: Chlorination can be performed using chlorine gas or other chlorinating agents to introduce the chlorine atom at the desired position on the aromatic ring.

These methods are adaptable for both laboratory-scale synthesis and larger industrial production, where optimized conditions enhance yield and purity .

2-Chloro-1-isopropyl-3-methoxybenzene finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients due to its structural versatility.
  • Agricultural Chemicals: The compound may be used in formulating agrochemicals that require chlorinated aromatic structures for efficacy.
  • Research Reagent: In organic synthesis, it acts as a building block for developing more complex molecules .

Interaction studies involving 2-chloro-1-isopropyl-3-methoxybenzene typically focus on its reactivity with biological systems and other chemical entities. Research indicates that its electrophilic nature allows it to interact with nucleophiles within biological systems, potentially leading to mutagenic effects. Such studies are essential for assessing the safety and environmental impact of chlorinated compounds .

Several compounds share structural similarities with 2-chloro-1-isopropyl-3-methoxybenzene, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methoxybenzeneC10H14OEthyl group instead of isopropyl
1-Butyl-3-methoxybenzeneC11H16OLonger butyl chain
1-PropyloxybenzeneC10H14OContains an ether functional group
1-Hexyl-3-methoxybenzeneC12H18OExtended carbon chain leading to different properties

These compounds illustrate variations in alkyl chain length and functional groups that influence their reactivity and applications in different fields .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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